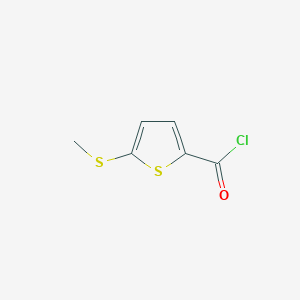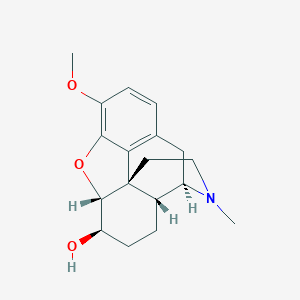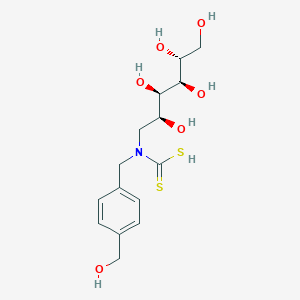
Ethyl trans-3-isopropyl-2-oxiranecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trans-3-isopropyl-2-oxiranecarboxylate, also known as ethyl trans-3-(1-methylethyl)-2-oxirane-carboxylate, is a chemical compound that belongs to the family of oxiranes. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate involves the formation of a reactive oxirane intermediate. This intermediate can undergo various transformations, such as ring-opening reactions and nucleophilic additions. The chiral nature of the compound allows for the formation of enantiomerically pure products, which is important in many applications.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It is also not expected to have any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. It is also a relatively simple and inexpensive reagent to synthesize. However, its low solubility in water can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in scientific research. One potential area of interest is in the development of new catalysts for the asymmetric epoxidation of alkenes. Additionally, it may have potential applications in the synthesis of new pharmaceuticals and natural products. Further studies on its biochemical and physiological effects may also be of interest.
Conclusion:
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is a valuable compound in scientific research due to its unique properties and applications. Its chiral nature allows for the formation of enantiomerically pure products, which is important in many applications. While there are limited studies on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research on its potential applications and future directions may lead to new discoveries and advancements in the field of organic synthesis.
Métodos De Síntesis
Ethyl trans-3-isopropyl-2-oxiranecarboxylate can be synthesized through the epoxidation of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropylacrylate using a peracid or peroxyacid as an oxidizing agent. The reaction is typically carried out at low temperatures and under inert atmosphere conditions. The resulting product is a clear, colorless liquid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is widely used in scientific research for its unique properties and applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It has been shown to be an effective reagent for the asymmetric epoxidation of alkenes, which is a valuable reaction in organic synthesis. Additionally, it has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.
Propiedades
Número CAS |
136889-95-7 |
|---|---|
Nombre del producto |
Ethyl trans-3-isopropyl-2-oxiranecarboxylate |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
HPSAABPQZURAKQ-RQJHMYQMSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
SMILES canónico |
CCOC(=O)C1C(O1)C(C)C |
Sinónimos |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



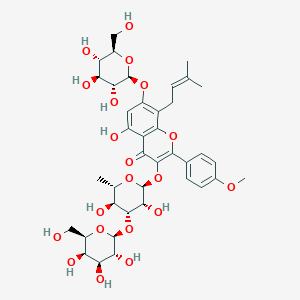
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
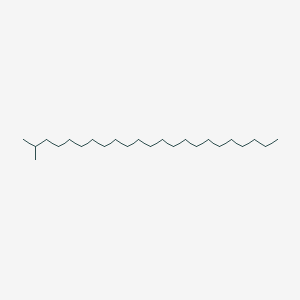
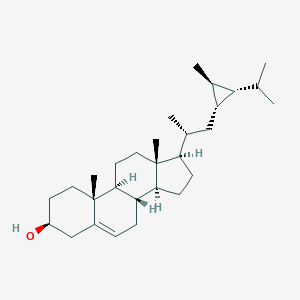
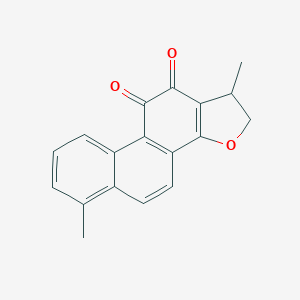
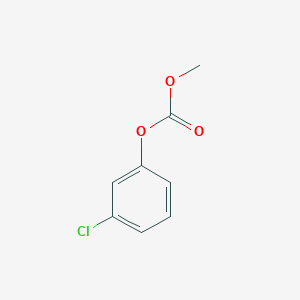
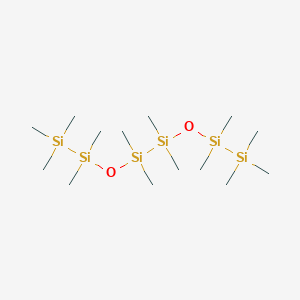

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)

![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
